molecular formula C11H12N4O2S B2567854 N-methoxy-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide CAS No. 1286726-23-5

N-methoxy-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Cat. No. B2567854
CAS RN: 1286726-23-5
M. Wt: 264.3
InChI Key: DXJYPVFHUWQYPH-UHFFFAOYSA-N
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Description

N-methoxy-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential application in various scientific research fields. MTB is a thiazole derivative that is structurally similar to other thiazole-based compounds, such as thiazolidinediones and benzothiazoles.

Scientific Research Applications

Synthesis and Structural Characterization

Thiazole derivatives are synthesized through various methodologies, demonstrating the chemical versatility and potential for modification to enhance biological activities. For instance, the synthesis and structural characterization of mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles have been reported, showcasing different sites of protonation and distinct intermolecular hydrogen bonding patterns, crucial for understanding their interaction mechanisms (Böck et al., 2021). Such structural insights are foundational for designing thiazole derivatives with targeted biological functions.

Biological Activities

Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown weak to moderate antibacterial and antifungal activities against various bacterial strains and fungal isolates (Alhameed et al., 2019). Additionally, certain thiazole derivatives have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against hematological and solid tumor cell lines, highlighting their potential in cancer therapy (Lombardo et al., 2004).

Antitumor and Antimicrobial Evaluation

The antitumor and antimicrobial potential of thiazole derivatives is a prominent area of research. Some derivatives have been evaluated for their cytotoxicity against cancer cell lines, revealing their potential as lead compounds for antitumor drugs (Hassan et al., 2014). Additionally, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant in vitro antimicrobial activities, indicating their potential as antibacterial and antifungal agents (Noolvi et al., 2016).

properties

IUPAC Name

N-methoxy-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-4-3-5-9(12-7)14-11-13-8(6-18-11)10(16)15-17-2/h3-6H,1-2H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJYPVFHUWQYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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